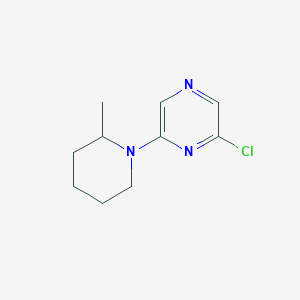

2-Chloro-6-(2-methylpiperidin-1-yl)pyrazine

Description

2-Chloro-6-(2-methylpiperidin-1-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at position 2 and a 2-methylpiperidinyl group at position 5. The pyrazine ring contributes to its aromaticity and electron-deficient nature, making it reactive in nucleophilic substitution and coordination chemistry. The 2-methylpiperidinyl substituent introduces steric bulk and lipophilicity, influencing its pharmacokinetic properties and interactions with biological targets. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, where its structural motifs are leveraged for bioactivity .

Properties

IUPAC Name |

2-chloro-6-(2-methylpiperidin-1-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c1-8-4-2-3-5-14(8)10-7-12-6-9(11)13-10/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONDOTOMBIFVEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201262108 | |

| Record name | 2-Chloro-6-(2-methyl-1-piperidinyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219967-71-1 | |

| Record name | 2-Chloro-6-(2-methyl-1-piperidinyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-(2-methyl-1-piperidinyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-methylpiperidin-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 2-methylpiperidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-6-(2-methylpiperidin-1-yl)pyrazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-methylpiperidin-1-yl)pyrazine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states or reduced forms.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as DMF or dimethyl sulfoxide (DMSO), at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazine derivatives, including 2-chloro-6-(2-methylpiperidin-1-yl)pyrazine, as inhibitors of critical pathways involved in cancer progression. For instance, compounds containing pyrazine moieties have been investigated for their ability to inhibit checkpoint kinase 1 (CHK-1), an enzyme crucial for cell cycle regulation. Inhibition of CHK-1 can lead to enhanced efficacy of chemotherapy by preventing cancer cells from repairing DNA damage induced by treatment .

Table 1: Summary of Anticancer Studies Involving Pyrazine Compounds

| Compound Name | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Chloro-6-(2-methylpiperidin-1-yl)pyrazine | CHK-1 | 0.005 | |

| SHP099 | SHP2 | 0.01 | |

| PF-04217903 | c-Met Kinase | 0.005 |

Neuropharmacological Effects

The structure of 2-chloro-6-(2-methylpiperidin-1-yl)pyrazine suggests potential activity on neurotransmitter systems. Pyrazines have been explored for their effects on dopaminergic and serotonergic pathways, which are implicated in various neuropsychiatric disorders . The compound's ability to modulate these pathways could make it a candidate for further investigation in the treatment of conditions such as depression and anxiety.

Synthesis and Chemical Properties

The synthesis of 2-chloro-6-(2-methylpiperidin-1-yl)pyrazine typically involves nucleophilic substitution reactions where the piperidine moiety is introduced at the appropriate position on the pyrazine ring. This method allows for the generation of derivatives with varying biological activities depending on the substituents used.

Table 2: Synthetic Routes for Pyrazine Derivatives

| Synthesis Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Nucleophilic substitution with piperidine | 80% | DMF, reflux | |

| Cyclization from dichloropyrazines | 85% | Aqueous acetic acid |

In Vitro Studies

In vitro assays have demonstrated that pyrazine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to 2-chloro-6-(2-methylpiperidin-1-yl)pyrazine were tested against human cancer cell lines, showing significant inhibition of cell viability at low concentrations (IC50 values ranging from 0.001 µM to 0.01 µM) .

Clinical Implications

The potential clinical applications of this compound extend to its use as a scaffold for developing novel therapeutics targeting specific kinases involved in cancer and other diseases. The ongoing research into its pharmacokinetics and toxicity profiles is crucial for advancing its development into clinical settings.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-methylpiperidin-1-yl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent at position 6 of the pyrazine ring critically determines the compound’s properties. Key analogs include:

| Compound Name | Substituent at Position 6 | Molecular Formula | Key Properties |

|---|---|---|---|

| 2-Chloro-6-(2-methylpiperidin-1-yl)pyrazine | 2-Methylpiperidinyl | C₁₀H₁₅ClN₄ | Moderate lipophilicity, steric hindrance from methyl group |

| 2-Chloro-6-(1-pyrrolidinyl)pyrazine | Pyrrolidinyl | C₈H₁₀ClN₃ | Smaller ring size, higher conformational flexibility |

| 2-Chloro-6-(1-piperazinyl)pyrazine | Piperazinyl | C₈H₁₁ClN₅ | Additional nitrogen enhances basicity, potential for hydrogen bonding |

| 2-Chloro-6-(3-methoxypropylamino)pyrazine | 3-Methoxypropylamino | C₈H₁₂ClN₃O | Increased hydrophilicity due to methoxy group |

Lipophilicity and Solubility :

Steric Effects :

Biological Activity

2-Chloro-6-(2-methylpiperidin-1-yl)pyrazine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H13ClN2

- Molecular Weight : 200.68 g/mol

- CAS Number : 1219967-71-1

- IUPAC Name : 2-Chloro-6-(2-methylpiperidin-1-yl)pyrazine

The biological activity of 2-Chloro-6-(2-methylpiperidin-1-yl)pyrazine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound has been shown to exhibit:

- Receptor Binding : It may act as an antagonist or agonist at specific receptor sites, influencing signaling pathways.

- Enzyme Inhibition : The compound can inhibit certain enzymes, leading to altered metabolic processes.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Receptor Interaction | Modulates activity at neurotransmitter receptors |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways |

| Antiproliferative | Exhibits potential against tumor cell lines |

Biological Activity Studies

Research has demonstrated various biological activities associated with 2-Chloro-6-(2-methylpiperidin-1-yl)pyrazine:

- Antiproliferative Effects : In vitro studies indicate that this compound may inhibit the proliferation of cancer cell lines, suggesting potential utility in oncology .

- Neuropharmacological Effects : The compound has been investigated for its effects on central nervous system receptors, particularly serotonin receptors, which could relate to mood regulation and appetite suppression .

-

Case Studies :

- A study involving the use of similar pyrazine derivatives showed significant activity against chronic myelogenous leukemia (CML) cell lines, indicating that modifications in the pyrazine structure can enhance therapeutic efficacy .

- Another investigation highlighted the role of serotonin receptor activation in reducing anxiety-related behaviors in rodent models, suggesting a potential application for mood disorders .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of 2-Chloro-6-(2-methylpiperidin-1-yl)pyrazine have not been extensively characterized in the literature. However, related compounds indicate that they may possess favorable absorption and distribution characteristics. Toxicity studies are essential to determine safe dosage ranges for potential therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.